molecular formula C13H8FNOS B12638823 4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one CAS No. 920520-37-2

4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one

Katalognummer: B12638823
CAS-Nummer: 920520-37-2
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: BKTFPKDWBGTAPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction between 2-mercapto benzothiazole and a fluorinated aldehyde in the presence of a base such as piperidine . This reaction typically occurs in an ethanol solvent under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents like sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like piperidine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(1,3-Benzothiazol-2(3H)-ylidene)-2-fluorocyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer research, it inhibits specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival

Eigenschaften

CAS-Nummer

920520-37-2

Molekularformel

C13H8FNOS

Molekulargewicht

245.27 g/mol

IUPAC-Name

4-(1,3-benzothiazol-2-yl)-2-fluorophenol

InChI

InChI=1S/C13H8FNOS/c14-9-7-8(5-6-11(9)16)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H

InChI-Schlüssel

BKTFPKDWBGTAPI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.